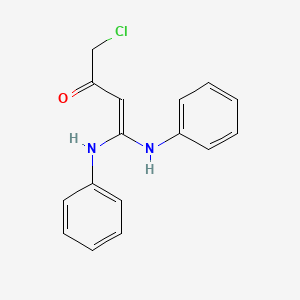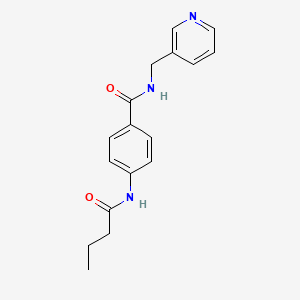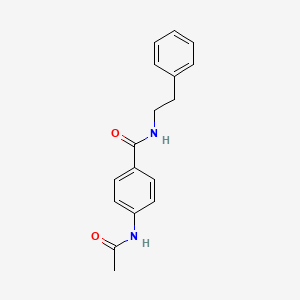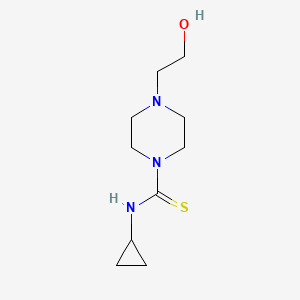
4,4-dianilino-1-chloro-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dianilino-1-chloro-3-buten-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DACB and has been found to have a variety of interesting properties that make it a valuable tool for researchers in the fields of biochemistry and physiology. In
作用機序
The mechanism of action of 4,4-dianilino-1-chloro-3-buten-2-one involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition results in an increase in the concentration of acetylcholine and other neurotransmitters in the brain, which may have important implications for the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to affect the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In addition, DACB has been found to have anti-inflammatory and antioxidant properties, which may have important implications for the treatment of a variety of diseases.
実験室実験の利点と制限
One of the main advantages of 4,4-dianilino-1-chloro-3-buten-2-one is its potential as a tool for scientific research. The compound's ability to inhibit the activity of certain enzymes makes it a valuable tool for the study of neurological disorders and other diseases. However, there are also some limitations to the use of DACB in lab experiments. For example, the compound is highly reactive and may degrade quickly, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for the study of 4,4-dianilino-1-chloro-3-buten-2-one. One area of research that holds promise is the development of new drugs and therapies based on the compound's mechanism of action. In addition, further studies are needed to fully understand the biochemical and physiological effects of DACB, as well as its limitations and potential applications in scientific research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research with potential applications in the study of neurological disorders and other diseases. The compound's complex mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a fascinating subject of study. Further research is needed to fully understand the compound's potential applications and limitations, as well as its role in the development of new drugs and therapies.
合成法
The synthesis of 4,4-dianilino-1-chloro-3-buten-2-one is a complex process that involves several steps. The initial step involves the reaction of aniline with acetic anhydride to form N-phenylacetamide. This compound is then reacted with phosphorus pentachloride to form N-phenyl-2,2,2-trichloroacetamide. The final step involves the reaction of N-phenyl-2,2,2-trichloroacetamide with acetylene to form this compound.
科学的研究の応用
4,4-dianilino-1-chloro-3-buten-2-one has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action. DACB has been shown to inhibit the activity of certain enzymes, which may have important implications for the development of new drugs and therapies.
特性
IUPAC Name |
4,4-dianilino-1-chlorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-15(20)11-16(18-13-7-3-1-4-8-13)19-14-9-5-2-6-10-14/h1-11,18-19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAJQEKSICAGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=CC(=O)CCl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5885591.png)

![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)

![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)

![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)

![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)
